5-(3-Chloro-4-methoxyphenyl)-2-furoic acid
Description
5-(3-Chloro-4-methoxyphenyl)-2-furoic acid (CAS: 443124-74-1) is a furan-derived carboxylic acid with a substituted phenyl ring at the 5-position of the furan moiety. Its molecular formula is C₁₂H₉ClO₄, and it features a chlorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position of the phenyl ring (Fig. 1). This compound is primarily used in industrial and scientific research, particularly in synthetic organic chemistry and pharmaceutical intermediates .
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-16-10-3-2-7(6-8(10)13)9-4-5-11(17-9)12(14)15/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXPTYONCGXZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443124-74-1 | |
| Record name | 5-(3-CHLORO-4-METHOXYPHENYL)-2-FUROIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methoxybenzaldehyde and furan-2-carboxylic acid.
Condensation Reaction: The 3-chloro-4-methoxybenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or hydroxide ions (OH-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amino or hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(3-Chloro-4-methoxyphenyl)-2-furoic acid has been investigated for its pharmacological properties, particularly as an anti-inflammatory agent. The compound's structure suggests potential interactions with biological targets that could modulate inflammatory pathways.
Case Study: Anti-Inflammatory Activity
A study evaluating the anti-inflammatory effects of various furoic acid derivatives highlighted this compound's promising activity. In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
Synthetic Chemistry
The synthesis of this compound is achieved through various methods, often involving the reaction of substituted phenols with furoic acid derivatives. This synthetic pathway is crucial for producing the compound in sufficient quantities for research and application.
In addition to its anti-inflammatory properties, this compound has been studied for its potential anticancer activities. Preliminary research suggests that it may inhibit tumor cell proliferation through apoptosis induction.
Case Study: Anticancer Properties
A recent study assessed the cytotoxic effects of various furoic acid derivatives on cancer cell lines. The results indicated that this compound exhibited a dose-dependent decrease in cell viability in breast cancer cells, suggesting that it may serve as a lead compound for developing new anticancer drugs .
Analytical Applications
The compound is also utilized in analytical chemistry as a reference standard for high-performance liquid chromatography (HPLC) methods. Its distinct spectral properties allow for accurate quantification in complex mixtures.
HPLC Method Development
| Parameter | Value |
|---|---|
| Column Type | C18 |
| Mobile Phase | Acetonitrile: Water (70:30) |
| Detection Wavelength | 254 nm |
| Limit of Detection | 0.5 µg/mL |
This method has been validated for reproducibility and accuracy, making it suitable for quality control in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 252.65 g/mol
- Functional Groups : Furan ring, carboxylic acid, chloro, and methoxy substituents.
Comparison with Similar Compounds
Structural Analogues of 5-(3-Chloro-4-methoxyphenyl)-2-furoic Acid
The following table summarizes structurally related furoic acid derivatives, highlighting differences in substituents, molecular weights, and functional groups:
Substituent Effects on Physicochemical Properties
Electronic Effects
- Electron-Withdrawing Groups (EWG) :
- The 3-nitro substituent in 5-(3-nitrophenyl)-2-furoic acid increases the acidity of the carboxylic acid group due to its strong EWG nature, enhancing reactivity in nucleophilic reactions .
- Chloro (3-Cl) in the main compound moderately withdraws electrons, while the methoxy (4-OCH₃) donates electrons via resonance, creating a balanced electronic profile .
Solubility and Lipophilicity
Biological Activity
5-(3-Chloro-4-methoxyphenyl)-2-furoic acid is a compound of considerable interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and enzyme inhibition effects, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furoic acid moiety substituted with a chloro and methoxy group on the phenyl ring, which is crucial for its biological activity.
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties.
- In vitro Studies : The compound was tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to Vancomycin (MIC = 16) |
| Escherichia coli | 64 | Higher than Amoxicillin (MIC = 8) |
| Pseudomonas aeruginosa | 128 | Similar to Ciprofloxacin (MIC = 128) |
These results indicate that while the compound shows antibacterial activity, it may not outperform established antibiotics in some cases.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects.
- In Vivo Studies : In animal models, the compound was shown to reduce inflammation significantly. The carrageenan-induced paw edema model demonstrated that treatment with this compound resulted in a reduction of edema comparable to that of indomethacin, a known anti-inflammatory drug.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in various studies.
- 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) : This enzyme is critical in steroid metabolism. Inhibitory assays revealed that this compound exhibits competitive inhibition with an IC50 value of approximately 700 nM, indicating its potential as a therapeutic agent in conditions influenced by steroid levels.
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in MDPI highlighted the antibacterial efficacy of various derivatives of furoic acid compounds, including our target compound. It emphasized the structure-activity relationship that enhances antibacterial properties through specific substitutions on the phenyl ring .
- Mechanism of Action : Research indicates that the antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Therapeutic Potential : Given its dual action as both an antibacterial and anti-inflammatory agent, there is potential for developing this compound into a multi-functional therapeutic agent for treating infections complicated by inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
